tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate: is a synthetic organic compound with the molecular formula C14H16N2O3S and a molecular weight of 292.35 g/mol This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene.
Introduction of the hydroxy group: The hydroxy group can be introduced via electrophilic substitution reactions.
Formation of the imino group: This involves the reaction of the hydroxybenzo[b]thiophene derivative with an appropriate amine.
Carbamate formation: The final step involves the reaction of the imino derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Potential applications in drug development due to its unique structural features and biological activities .
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzo[b]thiophene core can engage in π-π interactions, while the imino and carbamate groups can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl benzo[b]thiophen-2-ylcarbamate: Similar structure but lacks the hydroxy and imino groups.
tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)ethyl)carbamate: Contains a quinazoline ring instead of a benzo[b]thiophene ring.
Uniqueness:
Eigenschaften
Molekularformel |
C14H16N2O3S |
---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
tert-butyl N-(4-hydroxy-1-benzothiophene-2-carboximidoyl)carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
InChI-Schlüssel |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.